molecular formula C12H17N3O2 B1383029 1-((4-Azidobutoxy)methyl)-4-methoxybenzene CAS No. 1355510-12-1

1-((4-Azidobutoxy)methyl)-4-methoxybenzene

Cat. No.: B1383029
CAS No.: 1355510-12-1
M. Wt: 235.28 g/mol
InChI Key: KZOGSBPABQOSFP-UHFFFAOYSA-N
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Description

1-((4-Azidobutoxy)methyl)-4-methoxybenzene is an organic compound that features both azide and methoxy functional groups. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The methoxy group, on the other hand, contributes to the compound’s stability and solubility in organic solvents.

Biochemical Analysis

Biochemical Properties

1-((4-Azidobutoxy)methyl)-4-methoxybenzene plays a significant role in biochemical reactions due to its azide group. This group can participate in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, leading to the formation of 1,2,3-triazoles . This reaction is highly specific and efficient, making it useful for labeling biomolecules. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it can bind to proteins with alkyne groups, facilitating the study of protein-protein interactions and enzyme activities.

Cellular Effects

This compound influences cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways by introducing azide groups into specific proteins, thereby altering their function. This modification can impact gene expression and cellular metabolism, leading to changes in cell behavior. Studies have shown that the compound can be used to track protein localization and interactions within cells, providing insights into cellular mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. This group can form covalent bonds with alkyne-containing molecules via the Huisgen cycloaddition reaction . This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their activity. Additionally, it can influence gene expression by binding to DNA or RNA molecules, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the compound’s reactivity may decrease, affecting its ability to modify biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound begins to exhibit adverse effects, providing guidelines for its safe use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with biomolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules. Understanding its transport and distribution is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. This localization is essential for its activity, as it allows the compound to modify biomolecules in specific cellular contexts. Studies have shown that the compound can be used to investigate the dynamics of protein localization and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Azidobutoxy)methyl)-4-methoxybenzene typically involves a multi-step process. One common method starts with the alkylation of 4-methoxybenzyl alcohol with 1-bromo-4-chlorobutane to form 1-(4-chlorobutoxy)methyl-4-methoxybenzene. This intermediate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Safety measures are crucial due to the presence of the highly reactive azide group.

Chemical Reactions Analysis

Types of Reactions

1-((4-Azidobutoxy)methyl)-4-methoxybenzene undergoes several types of chemical reactions:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

    Triphenylphosphine: Used for the reduction of the azide group to an amine.

    Dimethylformamide (DMF): Common solvent for substitution reactions involving azides.

Major Products Formed

    1,2,3-Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through the reduction of the azide group.

Scientific Research Applications

1-((4-Azidobutoxy)methyl)-4-methoxybenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-((4-Azidobutoxy)methyl)benzene: Lacks the methoxy group, making it less soluble in organic solvents.

    4-Methoxybenzyl azide: Lacks the butoxy group, limiting its applications in polymer chemistry.

    1-Azido-4-methoxybenzene: Similar structure but lacks the butoxy group, affecting its reactivity and applications.

Uniqueness

1-((4-Azidobutoxy)methyl)-4-methoxybenzene is unique due to the presence of both azide and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

1-(4-azidobutoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-16-12-6-4-11(5-7-12)10-17-9-3-2-8-14-15-13/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOGSBPABQOSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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